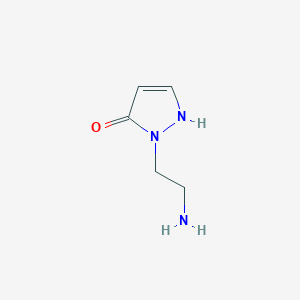

1-(2-aminoethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROYCYGKDVGJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminoethyl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for 1-(2-aminoethyl)-1H-pyrazol-5-ol is C₅H₈N₄O. The compound features a pyrazole ring with an aminoethyl substituent, which enhances its reactivity and potential biological activity. The unique structural characteristics of this compound contribute to its interactions with various biological targets.

Antimicrobial Activity

Research indicates that 1-(2-aminoethyl)-1H-pyrazol-5-ol exhibits significant antimicrobial properties. A study evaluated its effectiveness against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 µg/mL | 15 |

| S. aureus | 16 µg/mL | 20 |

These findings suggest that 1-(2-aminoethyl)-1H-pyrazol-5-ol has promising potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer properties of 1-(2-aminoethyl)-1H-pyrazol-5-ol have also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(2-aminoethyl)-1H-pyrazol-5-ol have been explored in various models. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Research Findings

In a study assessing its anti-inflammatory properties, the compound was found to reduce levels of TNF-alpha and IL-6 in stimulated macrophages by approximately 40% at a concentration of 10 µM. This suggests that it may be beneficial in treating inflammatory diseases.

The biological activity of 1-(2-aminoethyl)-1H-pyrazol-5-ol is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The aminoethyl group facilitates hydrogen bonding, while the pyrazole ring contributes to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Ethyl-1H-pyrazol-5-amine

- Structure: Replaces the 2-aminoethyl group with an ethyl group at position 1.

- Molecular Weight : 111.15 g/mol (vs. 127.14 g/mol for the target compound).

- This compound (CAS 3528-58-3) is commercially available but lacks reported biological activity data .

3-(4-Nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol

- Structure : Adds a pyridin-2-yl group at position 1 and a 4-nitrophenyl group at position 3.

- Molecular Weight : 283.25 g/mol.

- This compound was synthesized with a 95% yield, indicating favorable synthetic accessibility .

Functional Group Modifications

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile

- Structure : Replaces the hydroxyl group with a nitrile and introduces a tetrazole-thio moiety.

- Molecular Weight : 325.1 g/mol.

- Key Differences : The tetrazole-thio group enhances metabolic stability, while the nitrile group may improve membrane permeability. This derivative was synthesized in 64.18% yield .

2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

- Structure: Substitutes the aminoethyl group with an aminoethanol chain.

- Molecular Weight : 155.2 g/mol.

- Key Differences: The ethanol moiety introduces a secondary hydroxyl group, likely increasing hydrophilicity and altering receptor interactions .

Heterocyclic Hybrids

1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine

- Structure : Incorporates a thiazole ring and a piperazine moiety.

- Biological Activity : Exhibits potent H3-receptor antagonism (pA₂ = 8.27) when alkyl chains are optimized.

- Key Insight: Chain elongation (e.g., three methylene groups) significantly enhances antagonistic activity, suggesting that similar modifications in 1-(2-aminoethyl)-1H-pyrazol-5-ol could improve efficacy .

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Position Matters: Analogous thiazole derivatives () demonstrate that substituent position (e.g., thiazol-4-yl vs. 5-yl) drastically affects receptor affinity. This suggests that minor structural changes in the pyrazole ring of the target compound could yield significant pharmacological differences.

- Chain Length Optimization: Elongating alkyl chains in piperazine-thiazole hybrids improves antagonistic activity (pA₂ from 5.65 to 8.27) . Applying this principle to the aminoethyl group in the target compound may enhance its efficacy.

- Hybrid Heterocycles : Compounds combining pyrazole with thiazole or tetrazole (e.g., ) show diverse bioactivities, highlighting the scaffold’s versatility.

Preparation Methods

Reaction Conditions

- Reagents: Primary amine (e.g., 2-aminoethylamine), 1,3-diketone (such as 2,4-pentanedione), O-(4-nitrobenzoyl)hydroxylamine, solvent (DMF)

- Temperature: 85 °C

- Time: 1.5 hours

- Workup: Silica gel chromatography using hexane-ethyl acetate mixtures for purification

Reaction Scheme

The primary amine reacts with the diketone and hydroxylamine derivative to form the N-substituted pyrazole via cyclization and oxidation steps.

Yield and Characterization

- Yields for similar compounds ranged from 38% to 46%

- Characterization included ^1H NMR, ^13C NMR, HRMS, and IR spectroscopy confirming structure and purity

| Parameter | Typical Value |

|---|---|

| Reaction temperature | 85 °C |

| Reaction time | 1.5 hours |

| Solvent | DMF |

| Yield | 38–46% |

| Purification | Silica gel chromatography (hexane–ethyl acetate) |

| Characterization methods | NMR, HRMS, IR |

Note: While this method was demonstrated for various N-substituted pyrazoles, the adaptation to 1-(2-aminoethyl)-1H-pyrazol-5-ol requires careful control due to the presence of a free amino group, which may affect reaction selectivity and purification.

Alternative Synthetic Routes: Pyrazol-5-ol Derivatives via Condensation

Another approach involves the synthesis of pyrazol-5-ol derivatives through condensation reactions catalyzed by sodium acetate in ethanol solvents. This method typically uses aldehydes and pyrazole derivatives to form bis-pyrazolylmethane compounds but can be adapted for mono-substituted pyrazol-5-ol derivatives.

Reaction Conditions

- Catalyst: Sodium acetate (NaOAc), typically 10% molar equivalent

- Solvent: 70% ethanol (aqueous ethanol)

- Temperature: Room temperature

- Reaction time: Variable, until completion monitored by TLC

- Workup: Filtration after dilution with water, washing with 50% ethanol, and drying to yield pure product

Reaction Scope

The method is efficient for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) but the mild conditions and catalyst system suggest potential for synthesizing related pyrazol-5-ol derivatives with aminoethyl substituents by modifying the amine or aldehyde components.

| Parameter | Typical Value |

|---|---|

| Catalyst | Sodium acetate (10%) |

| Solvent | 70% ethanol |

| Temperature | Room temperature |

| Reaction monitoring | TLC |

| Workup | Filtration and washing |

| Product purity | High, obtained by simple filtration |

This method emphasizes green chemistry principles with mild conditions and simple purification.

Photochemical and Visible Light-Promoted Synthesis

Recent advances include visible light-promoted one-pot syntheses of pyrazol-5-ol derivatives, which offer sustainable and mild reaction conditions. Although primarily applied to arylmethylene bis-pyrazol-5-ols, the methodology may be adapted for N-substituted pyrazol-5-ols.

Reaction Conditions

- Reagents: Substituted aldehydes and pyrazoline-5-one derivatives

- Energy source: Visible light at room temperature

- Reaction time: 3–5 hours

- Monitoring: Thin-layer chromatography (TLC)

- Characterization: Melting point, IR, ^1H NMR, ^13C NMR, single-crystal X-ray crystallography

Advantages

- Green and sustainable approach

- Mild reaction conditions

- Good to excellent yields

| Parameter | Typical Value |

|---|---|

| Energy source | Visible light |

| Temperature | Room temperature |

| Reaction time | 3–5 hours |

| Monitoring | TLC |

| Yield | Fair to excellent |

| Characterization | Spectroscopic and crystallographic |

This approach could be adapted for synthesizing 1-(2-aminoethyl)-1H-pyrazol-5-ol by selecting appropriate starting materials and reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation with amines | Primary amine (2-aminoethylamine), diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h | 38–46% | Direct, straightforward | Moderate yield, purification challenges due to amino group |

| Sodium acetate-catalyzed condensation | Aldehyde, pyrazole, NaOAc (10%), 70% EtOH, RT | High | Mild, green, simple purification | Primarily for bis-pyrazol derivatives, adaptation needed |

| Visible light-promoted synthesis | Aldehydes, pyrazoline-5-one, visible light, RT | Fair to excellent | Sustainable, mild conditions | Requires photochemical setup, adaptation for aminoethyl substituent |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-aminoethyl)-1H-pyrazol-5-ol, and what reagents are critical for its formation?

The synthesis typically involves cyclocondensation of β-keto esters or diketones with hydrazine derivatives. For example:

- Hydrazine-based cyclization : Reacting a β-keto ester (e.g., ethyl acetoacetate) with 2-aminoethylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazole ring. Reflux in ethanol/acetic acid mixtures (7:3 v/v) at 80–100°C for 6–8 hours is common .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields pure product .

- Key reagents : β-keto esters, substituted hydrazines, and acidic catalysts.

Q. How can spectroscopic methods confirm the structure of 1-(2-aminoethyl)-1H-pyrazol-5-ol?

Q. What purification techniques are effective for isolating 1-(2-aminoethyl)-1H-pyrazol-5-ol from reaction mixtures?

- Column chromatography : Silica gel with a gradient of hexane/ethyl acetate (3:1 to 1:3) resolves polar impurities.

- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) enhances crystal purity .

- TLC monitoring : Use UV-active plates (Rf ≈ 0.4 in ethyl acetate) to track product bands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield, considering steric and electronic effects of substituents?

- Steric hindrance mitigation : Use bulky β-keto esters (e.g., tert-butyl acetoacetate) to reduce side reactions. Elevate reaction temperatures (100–110°C) to overcome kinetic barriers .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the β-keto ester increase cyclization rates. Additives like p-toluenesulfonic acid (PTSA) catalyze imine formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, but ethanol/acetic acid mixtures balance cost and efficiency .

Q. How can discrepancies in reported biological activity data for pyrazole derivatives be resolved?

- Pharmacophore mapping : Compare structural analogs (e.g., 3-trifluoromethyl or 4-methoxyphenyl substitutions) to identify critical functional groups .

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for H3 receptor antagonism) and control for solvent effects (DMSO ≤0.1% v/v) .

- SAR analysis : For example, elongation of alkyl chains on the aminoethyl group enhances H3 receptor binding affinity (pA₂ >8.0) but reduces solubility .

Q. What computational approaches predict the reactivity and tautomeric stability of 1-(2-aminoethyl)-1H-pyrazol-5-ol?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate tautomer stability (e.g., N1-OH vs. N2-OH forms).

- Molecular docking : Simulate binding to H3 receptors (PDB: 4UQT) to identify key interactions (e.g., hydrogen bonds with Glu206) .

- MD simulations : Assess solvation effects in aqueous/PBS buffers to model bioavailability .

Methodological Notes

- Safety : Handle aminoethyl derivatives in fume hoods; wear nitrile gloves due to skin irritation risks (GHS Category 2) .

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) for bond lengths and angles (e.g., pyrazole ring: 1.33–1.38 Å) .

- Contradictions : Conflicting biological data may arise from impurity profiles; always report HPLC purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.